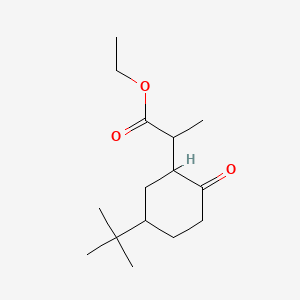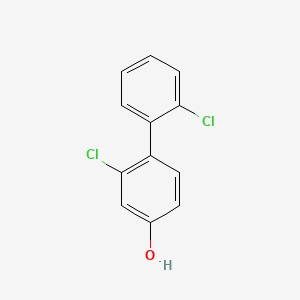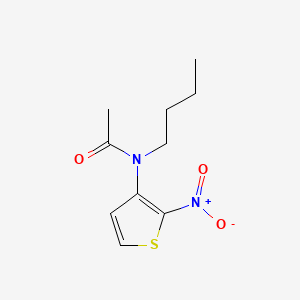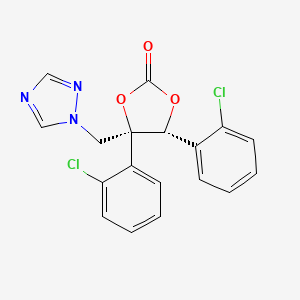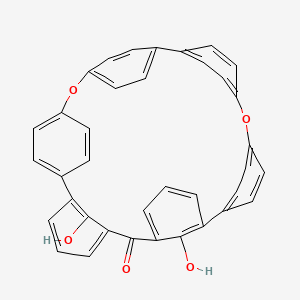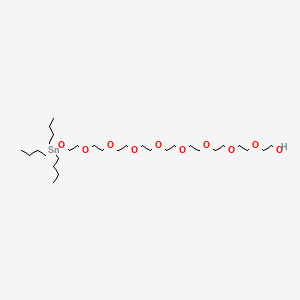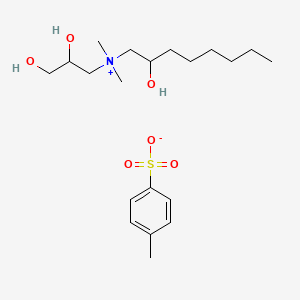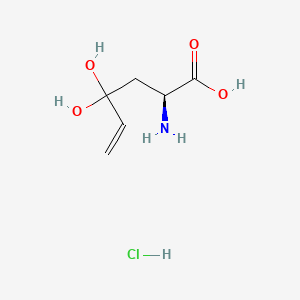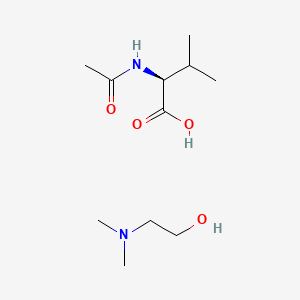
Bis(2-ethylhexyl) 4-(isopropyl)-5-methylphthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-ethylhexyl) 4-(isopropyl)-5-methylphthalate: is an organic compound belonging to the class of phthalates, which are commonly used as plasticizers. These compounds are added to plastics to increase their flexibility, transparency, durability, and longevity. The compound is characterized by its complex ester structure, which includes two 2-ethylhexyl groups, an isopropyl group, and a methyl group attached to a phthalate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethylhexyl) 4-(isopropyl)-5-methylphthalate typically involves the esterification of phthalic anhydride with 2-ethylhexanol in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction mixture is heated to facilitate the esterification, and the product is purified through distillation and filtration to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis(2-ethylhexyl) 4-(isopropyl)-5-methylphthalate can undergo oxidation reactions, particularly at the alkyl side chains, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions, although this is less common in practical applications.
Substitution: The ester groups in the compound can participate in nucleophilic substitution reactions, where the ester linkage is broken and replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: New esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Bis(2-ethylhexyl) 4-(isopropyl)-5-methylphthalate is used as a plasticizer in the production of flexible PVC, which is utilized in various applications such as cables, flooring, and medical devices.
Biology and Medicine: Research has explored the potential effects of phthalates on biological systems, including their role as endocrine disruptors. Studies have investigated the compound’s impact on hormone regulation and reproductive health.
Industry: In addition to its use as a plasticizer, the compound is employed in the manufacture of coatings, adhesives, and sealants
Mecanismo De Acción
The mechanism by which Bis(2-ethylhexyl) 4-(isopropyl)-5-methylphthalate exerts its effects involves its interaction with cellular receptors and enzymes. The compound can bind to peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and energy homeostasis. This binding can lead to alterations in gene expression and metabolic pathways, potentially resulting in various biological effects.
Comparación Con Compuestos Similares
Bis(2-ethylhexyl) phthalate: A widely used plasticizer with similar structural features but lacking the isopropyl and methyl groups.
Diisononyl phthalate: Another plasticizer with a different alkyl chain structure.
Diisodecyl phthalate: Similar in function but with longer alkyl chains.
Uniqueness: Bis(2-ethylhexyl) 4-(isopropyl)-5-methylphthalate is unique due to its specific combination of alkyl groups, which can influence its physical properties and interactions with other molecules. This uniqueness can affect its performance as a plasticizer and its biological activity.
Propiedades
Número CAS |
85409-66-1 |
|---|---|
Fórmula molecular |
C28H46O4 |
Peso molecular |
446.7 g/mol |
Nombre IUPAC |
bis(2-ethylhexyl) 4-methyl-5-propan-2-ylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C28H46O4/c1-8-12-14-22(10-3)18-31-27(29)25-16-21(7)24(20(5)6)17-26(25)28(30)32-19-23(11-4)15-13-9-2/h16-17,20,22-23H,8-15,18-19H2,1-7H3 |
Clave InChI |
QBKDKZSFNDEINP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC(=O)C1=C(C=C(C(=C1)C)C(C)C)C(=O)OCC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


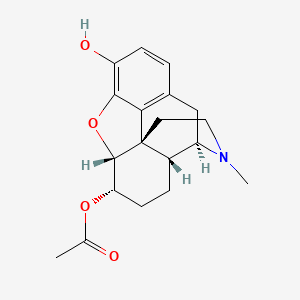
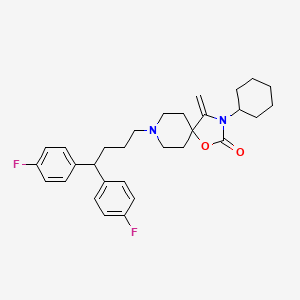
![Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate](/img/structure/B12685786.png)

